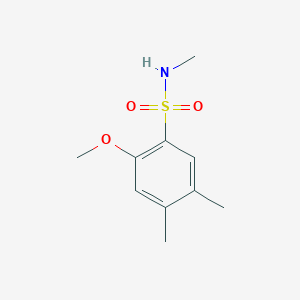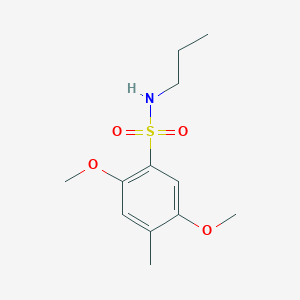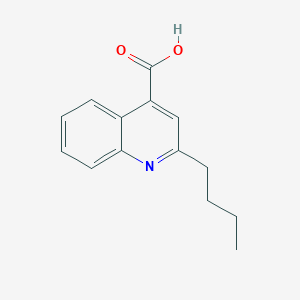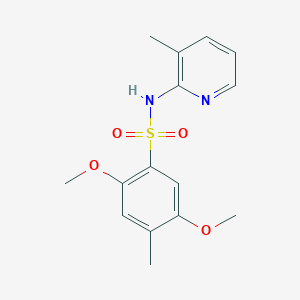![molecular formula C13H22N2O2S B225510 N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B225510.png)
N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide, commonly known as DIDS, is a sulfonamide derivative that has been extensively studied for its biological and pharmacological properties. DIDS is a potent inhibitor of a variety of ion channels and transporters, and it has been used in research to elucidate the function of these proteins.
Wirkmechanismus
DIDS acts as an inhibitor of ion channels and transporters by binding to specific sites on the protein. It has been shown to interact with the transmembrane domains of chloride channels and anion exchangers, blocking the movement of ions across the membrane. DIDS has also been shown to interact with the ATP-binding site of some potassium channels, preventing the channel from opening in response to changes in membrane potential.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DIDS depend on the specific ion channel or transporter being targeted. Inhibition of chloride channels can lead to alterations in the electrical properties of cells, while inhibition of anion exchangers can affect the pH balance of cells. Inhibition of potassium channels can affect the excitability of cells and lead to changes in heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DIDS in lab experiments is its potency as an inhibitor of ion channels and transporters. This allows for precise control of the function of these proteins in cells and tissues. However, one limitation is that DIDS can have off-target effects on other proteins, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on DIDS. One area of interest is the development of more specific inhibitors of ion channels and transporters, which would allow for greater precision in manipulating the function of these proteins. Another area of interest is the investigation of the role of transporters in drug uptake and efflux, which could lead to the development of more effective drug therapies. Finally, the study of the physiological effects of DIDS in vivo could provide insights into its potential as a therapeutic agent.
Synthesemethoden
DIDS can be synthesized by reacting 2,5-dimethylbenzenesulfonyl chloride with N,N-dimethyl-1,3-propanediamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
DIDS has been used in a wide range of scientific research applications, including the study of ion channels and transporters in various tissues and cells. It has been shown to inhibit chloride channels, anion exchangers, and some types of ATP-sensitive potassium channels. DIDS has also been used to investigate the role of transporters in the uptake and efflux of drugs in cells.
Eigenschaften
Molekularformel |
C13H22N2O2S |
|---|---|
Molekulargewicht |
270.39 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H22N2O2S/c1-11-6-7-12(2)13(10-11)18(16,17)14-8-5-9-15(3)4/h6-7,10,14H,5,8-9H2,1-4H3 |
InChI-Schlüssel |
IBOAEXMWRSIXIC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCCN(C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B225480.png)
![5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide](/img/structure/B225513.png)




![4-[(2,6-Diethylanilino)carbonyl]isophthalic acid](/img/structure/B225551.png)

